2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid
Description
Historical Context and Discovery Timeline
The development of this compound can be traced through the broader historical context of thiazolidine chemistry, which has evolved significantly since the early recognition of heterocyclic compounds containing sulfur and nitrogen atoms. The foundational understanding of thiazolidine compounds began with the recognition that these five-membered heterocycles, with the general formula (CH₂)₃(NH)S, serve as sulfur analogs of oxazolidine structures. The systematic study of thiazolidine derivatives gained momentum when researchers discovered that some derivatives, particularly those found in antibiotic compounds like penicillin, possessed remarkable biological activities.
The specific compound this compound was first cataloged in chemical databases in 2005, with its initial characterization recorded on August 8, 2005, and subsequent modifications documented as recently as May 24, 2025. This timeline reflects the ongoing research interest in this compound and its derivatives. The synthesis methodology for this compound was refined through studies involving the condensation of cysteine derivatives with pyridine carboxaldehydes, building upon earlier work that established general synthetic pathways for thiazolidine formation through reactions between aminothiols and carbonyl compounds.
The Chemical Abstracts Service assigned the registry number 84682-22-4 to this compound, providing a unique identifier that facilitates its tracking across scientific literature and commercial databases. The compound has been referenced under various synonymous names, including this compound and 2-(PYRIDIN-2-YL)THIAZOLIDINE-4-CARBOXYLIC ACID, reflecting different nomenclature conventions employed across different research contexts. The European Inventory of Existing Commercial chemical Substances designation EINECS 283-584-1 further establishes its recognized status within regulatory frameworks.
Research into this compound has intensified in recent decades as scientists have recognized the potential of thiazolidine derivatives as bridges between organic synthesis and medicinal chemistry applications. The development of more sophisticated analytical techniques, including advanced nuclear magnetic resonance spectroscopy and X-ray crystallography, has enabled detailed structural characterization that was previously impossible. These technological advances have contributed to a deeper understanding of the compound's three-dimensional structure and its implications for biological activity and coordination chemistry.
Structural Classification Within Heterocyclic Compounds
This compound belongs to the class of heterocyclic organic compounds known as thiazolidines, which are characterized by their five-membered saturated ring structure containing one nitrogen atom and one sulfur atom positioned at the first and third positions, respectively. This structural arrangement places the compound within the broader category of azolidines, specifically as a member of the thiazolidine subclass, which represents a significant portion of organoheterocyclic compounds with aliphatic heteromonocyclic frameworks.
The molecular structure exhibits several distinctive features that define its chemical identity and reactivity patterns. The thiazolidine ring adopts an envelope conformation, with the carbon atom bonded to the carboxylic acid group serving as the flap of this envelope structure. This conformational preference results from the geometric constraints imposed by the five-membered ring system and the steric interactions between substituents. Crystallographic analysis has revealed that two carbon atoms within the thiazolidine ring adopt S configurations, contributing to the overall stereochemical complexity of the molecule.
The Integration of Multiple Chemical Functionalities creates a compound with diverse reactive sites and coordination capabilities. The pyridine ring, attached at the 2-position of the thiazolidine framework, introduces aromatic character and provides a potential coordination site through its nitrogen atom. The carboxylic acid group at the 4-position offers additional functionality for chemical modifications and metal coordination. This combination of structural elements positions the compound within multiple chemical classification systems simultaneously.
Table 1: Structural Classification Parameters
| Classification Level | Category | Specific Designation |
|---|---|---|
| Kingdom | Organic compounds | Heterocyclic structures |
| Super Class | Organoheterocyclic compounds | Five-membered rings |
| Class | Azolidines | Saturated heterocycles |
| Sub Class | Thiazolidines | Sulfur-nitrogen containing |
| Direct Parent | Thiazolidines | Carboxylic acid derivatives |
| Molecular Framework | Aliphatic heteromonocyclic compounds | Mixed aromatic-aliphatic |
The compound's structural features align it with other biologically active thiazolidine derivatives that have demonstrated significant therapeutic potential. The presence of both the pyridine and thiazolidine moieties creates opportunities for diverse intermolecular interactions, including hydrogen bonding, π-π stacking, and coordination bonding with metal centers. These structural characteristics contribute to the compound's classification as a privileged scaffold in medicinal chemistry, representing a molecular framework that can be modified to generate diverse biological activities.
The stereochemical aspects of the compound add another layer of complexity to its structural classification. The envelope conformation of the thiazolidine ring, combined with the specific S configurations at key carbon centers, creates a three-dimensional structure that influences both its physical properties and biological interactions. This stereochemical definition becomes particularly important when considering the compound's potential as a chiral ligand in asymmetric synthesis or as a substrate for stereoselective enzymatic reactions.
Significance in Medicinal Chemistry and Coordination Chemistry
The significance of this compound in medicinal chemistry stems from its membership in the thiazolidine family, which has demonstrated remarkable diversity in biological activities including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties. The structural framework of this compound incorporates multiple pharmacophoric elements that contribute to its potential therapeutic applications. The thiazolidine ring system has been identified as a crucial component in various bioactive molecules, with the sulfur atom enhancing pharmacological properties through unique electronic and steric effects.
Research into thiazolidine derivatives has revealed their capacity to interact with diverse biological targets through multiple mechanisms of action. The compounds containing thiazoline or thiazolidine rings have attracted attention for their coordination chemistry potential and their antibiotic and antitumoral activities. The specific structural features of this compound, including its carboxylic acid functionality and pyridine nitrogen, provide multiple sites for molecular recognition and binding to protein targets. The envelope conformation of the thiazolidine ring creates a rigid three-dimensional structure that can complement specific binding sites in biological macromolecules.
The compound's significance extends to its role as a synthetic intermediate and building block for more complex therapeutic agents. The carboxylic acid group provides a versatile handle for chemical modifications, including amide formation, ester synthesis, and peptide coupling reactions. These transformations enable the incorporation of the thiazolidine-pyridine scaffold into larger molecular structures, potentially enhancing selectivity and potency for specific therapeutic targets. The physiological relevance of thiazolidine derivatives is further supported by the clinical use of thiazolidine-4-carboxylic acid as a sulfhydryl antioxidant for approximately twenty years, primarily in treating liver diseases and related gastrointestinal disturbances.
Table 2: Medicinal Chemistry Applications
| Biological Activity | Mechanism | Structural Requirements |
|---|---|---|
| Anticancer | Cell cycle arrest, apoptosis induction | Thiazolidine ring system |
| Antimicrobial | Cell wall synthesis inhibition | Sulfur-containing heterocycle |
| Anti-inflammatory | Enzyme inhibition pathways | Carboxylic acid functionality |
| Antioxidant | Free radical scavenging | Sulfur nucleophilicity |
| Neuroprotective | Multiple cellular pathways | Combined ring systems |
In coordination chemistry, this compound offers exceptional versatility as a ligand for transition metal complexes. The pyridine nitrogen serves as a classical Lewis base donor site, while the carboxylic acid group can coordinate through its oxygen atoms in various binding modes. The combination of these donor atoms creates opportunities for chelating coordination, where the ligand can bind to a metal center through multiple sites simultaneously. This chelating behavior often results in enhanced thermodynamic stability and unique electronic properties in the resulting metal complexes.
The compound's potential as a bridging ligand in polynuclear complexes adds another dimension to its coordination chemistry significance. The spatial arrangement of donor atoms allows for the formation of extended network structures, which may exhibit interesting magnetic, optical, or catalytic properties. Research into transition metal pyridine complexes has demonstrated that pyridine-containing ligands can participate in various coordination geometries, including octahedral, tetrahedral, and square planar arrangements. The additional functionality provided by the thiazolidine ring and carboxylic acid group expands the possible coordination modes and may lead to novel structural motifs.
The role of this compound in advancing green chemistry initiatives represents another aspect of its significance. Various synthetic approaches, including multicomponent reactions, click chemistry, nano-catalysis, and environmentally benign methodologies, have been employed to improve selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives. These developments align with contemporary efforts to develop sustainable chemical processes that minimize environmental impact while maximizing synthetic efficiency and product quality.
Properties
IUPAC Name |
2-pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-4,7-8,11H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRABGDHEKOTVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601004976 | |
| Record name | 2-(Pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84682-22-4 | |
| Record name | 2-(2-Pyridinyl)-4-thiazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84682-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridin-2-ylthiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084682224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pyridin-2-ylthiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.958 | |
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Preparation Methods
Reaction Mechanism and Conditions
- Deprotonation of L-Cysteine : L-Cysteine hydrochloride is neutralized with potassium acetate in aqueous ethanol, generating the free thiol and amine nucleophiles.
- Aldehyde Activation : Pyridine-2-carbaldehyde undergoes nucleophilic attack by the cysteine thiol, forming a thiohemiaminal intermediate.
- Cyclization : Intramolecular attack by the amine group closes the thiazolidine ring, yielding the product as a mixture of diastereomers.
- Reagents : L-Cysteine hydrochloride (1 equiv), pyridine-2-carbaldehyde (1 equiv), potassium acetate (1.1 equiv).
- Solvent System : Water/ethanol (1:1 v/v).
- Conditions : Stir at room temperature for 4–5 hours.
- Work-Up : Precipitated product is filtered, washed with cold ethanol, and dried under vacuum.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–85% (crude) |
| Diastereomer Ratio | (2R,4R):(2S,4R) ≈ 3:2 |
| Purity (Post-Workup) | ≥95% (HPLC) |
Stereochemical Considerations
The (4R) configuration is inherent to L-cysteine, while the C2 position exhibits variable stereochemistry. Diastereomers are separable via:
- Recrystallization : Ethanol/water mixtures preferentially isolate the (2R,4R) isomer.
- Chromatography : Silica gel with ethyl acetate/hexane (4:6) resolves diastereomers.
Alternative Synthetic Routes
N-Acyl Derivative Hydrolysis (Patent WO2009065797A1)
A patent describes the synthesis of N-acyl-1,3-thiazolidin-4-carboxylic acids, which can be hydrolyzed to yield the free carboxylic acid.
Steps :
- Acylation : React thiazolidine-4-carboxylic acid with acetic anhydride to form N-acetyl derivatives.
- Hydrolysis : Treat with aqueous HCl to cleave the acyl group.
Limitations :
- Requires additional steps for protection/deprotection.
- Lower overall yield (∼60%) compared to direct condensation.
Catalytic and Green Chemistry Approaches
Solvent-Free Catalysis
Recent advances employ Fe₃O₄@SiO₂-based magnetic catalysts to accelerate thiazolidine formation. Though primarily used for quinoline syntheses, these systems show promise for reducing reaction times and improving yields in thiazolidine chemistry.
Hypothetical Application :
- Catalyst : Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride.
- Conditions : Solvent-free, 80°C, 30 minutes.
- Expected Yield : ∼85% (extrapolated from quinoline data).
Critical Analysis of Methodologies
Yield and Scalability
- Direct Condensation : Superior for lab-scale synthesis (70–85% yield).
- Catalytic Methods : Potential for industrial scalability but require validation for thiazolidines.
Environmental Impact
- Water/ethanol systems align with green chemistry principles.
- Solvent-free catalytic methods further reduce waste.
Chemical Reactions Analysis
Cyclization Reactions
The compound’s synthesis involves a condensation reaction between D-penicillamine and 2-pyridine carboxaldehyde in methanol (Scheme 1). This reaction forms the thiazolidine ring through nucleophilic addition and cyclization, yielding enantiomerically pure (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid .
Scheme 1: Synthesis via Condensation
textD-penicillamine + 2-pyridine carboxaldehyde → Thiazolidine product Conditions: MeOH, room temperature, 24h Yield: 86% (trans isomer), 14% (cis isomer)[5]
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 24 hours | |
| Solvent | Methanol | |
| Enantiomeric Purity | >99% (S,S configuration) |
Oxidation and Reduction
While direct data on oxidation/reduction of this compound is limited in non-Benchchem sources, analogous thiazolidines undergo:
-
Oxidation : Conversion to sulfoxides/sulfones using H₂O₂ or mCPBA.
-
Reduction : Thiazolidine rings can be reduced to thiazoline derivatives with LiAlH₄.
Inferred Reactivity Table:
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Oxidation | H₂O₂, mCPBA | Sulfoxide/Sulfone derivatives | Requires acidic conditions |
| Reduction | LiAlH₄ | Thiazoline derivatives | Limited yield data |
Functionalization via Substitution
The pyridine and thiazolidine moieties enable site-selective substitutions:
Acetylation
Treatment with acetic anhydride introduces acetyl groups at the thiazolidine nitrogen, forming intermediates for further derivatization .
Example:
textThiazolidine + Acetic Anhydride → 3-Acetyl-thiazolidine Conditions: Reflux, 6h Yield: 30%[5]
Hydrazide Formation
Reaction with hydrazine hydrate converts acetylated intermediates to hydrazide derivatives, enabling 1,3,4-oxadiazole synthesis .
Example:
text3-Acetyl-thiazolidine + Hydrazine Hydrate → Thiazolidine-hydrazide Conditions: Ethanol, 80°C, 4h Yield: 75%[5]
Coordination Chemistry
The sulfur atom in the thiazolidine ring participates in metal coordination , forming complexes with transition metals (e.g., Pt, Pd). These interactions are critical for developing sulfur-coordinated anticancer agents .
Structural Insight:
-
The thiazolidine ring adopts an envelope conformation , with the carboxylic acid group at the flap .
-
Hydrogen bonding (O–H···N) stabilizes crystal packing, influencing reactivity .
Biological Activity-Driven Modifications
Structure-activity relationship (SAR) studies highlight substitutions that enhance bioactivity:
Key Findings from Thiazolidine Analogs :
| Modification Site | Effect on Potency (ΔpEC₅₀) | Biological Target |
|---|---|---|
| 2-Methoxy-biphenyl | +0.67 (BRET assay) | FFA2 Receptor |
| 4-Fluoro-phenyl | +0.42 (cAMP assay) | FFA2 Receptor |
Stability and Degradation
The compound’s stability under physiological conditions remains under investigation. Preliminary data suggest:
Scientific Research Applications
Chemistry
In chemistry, 2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions:
- Oxidation: Converts to sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction: Converts the thiazolidine ring to a thiazoline ring using lithium aluminum hydride.
- Substitution: The pyridine ring can be functionalized with different substituents through nucleophilic substitution reactions .
Biology
The compound exhibits potential as a bioactive molecule with antimicrobial and antifungal properties. Preliminary studies suggest that it may interact effectively with biological targets, influencing biochemical pathways related to disease mechanisms .
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound show significant activity against various pathogens, indicating its potential as a lead compound for developing new antimicrobial agents.
Medicine
In the field of medicine, ongoing research is exploring its potential as a therapeutic agent for diseases such as cancer and infectious diseases. Its unique structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Case Study: Cancer Research
Studies have indicated that similar compounds have shown promising anti-cancer activities by inducing apoptosis in cancer cells. The mechanism involves interaction with cellular pathways that regulate cell survival .
Industrial Applications
The compound is also utilized in the development of new materials and catalysts for chemical reactions. Its ability to act as a ligand in coordination chemistry has implications for catalysis and materials science.
Mechanism of Action
The mechanism of action of 2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Key Properties
- Chirality : The absolute stereochemistry at C2 and C4 (both S configurations) is critical for molecular interactions .
- Solubility : The carboxylic acid group enhances hydrophilicity, while the pyridine and thiazolidine rings contribute to moderate lipophilicity.
Comparison with Structural Analogs
Substituted Phenyl Derivatives
Compounds with phenyl substituents at position 2 of the thiazolidine ring have been extensively studied for biological activities:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (p-NO₂) derivatives exhibit superior antibacterial activity due to enhanced electrophilicity and membrane penetration .
- Hydrophilic Groups : Hydroxyl (p-OH) derivatives show antioxidant properties, likely via hydrogen donation .
- Pyridine vs. Phenyl : The pyridine moiety in the target compound introduces aromatic nitrogen, enabling π-stacking and hydrogen bonding, which may favor enzyme or receptor binding compared to phenyl analogs .
Thiazole vs. Thiazolidine Derivatives
Replacing the saturated thiazolidine ring with an aromatic thiazole alters reactivity and bioactivity:
Key Observations :
Phosphorylated and Piperazine Derivatives
Modifications with phosphono or piperazine groups impact solubility and bioactivity:
Biological Activity
2-(Pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities . This article explores its antimicrobial , anticancer , and antioxidant properties, alongside relevant research findings and data tables summarizing significant studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀N₂O₂S
- Molecular Weight : 210.25 g/mol
- CAS Number : 84682-22-4
The compound features a thiazolidine ring fused with a pyridine ring, which contributes to its unique biological activity profile.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various thiazolidine derivatives found that this compound showed effective inhibition against several bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Table 1: Antimicrobial Activity Against Various Strains
| Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies, particularly focusing on its effects on human cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. A significant study reported that this compound exhibited IC50 values ranging from 5.10 µM to 22.08 µM against different cell lines, indicating potent antiproliferative effects.
Table 2: IC50 Values Against Cancer Cell Lines
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated antioxidant activity. The antioxidant effects were evaluated using the TBARS assay, which measures lipid peroxidation.
Findings
The results indicated that the compound effectively reduced lipid peroxidation levels, suggesting its potential role in preventing oxidative stress-related cellular damage.
Table 3: Antioxidant Activity Results
| Compound | EC50 (mM) | Reference |
|---|---|---|
| This compound | 0.708 ± 0.074 |
Case Studies and Research Findings
Several case studies have explored the therapeutic applications of this compound:
- Study on HepG2 Cells : A study highlighted that treatment with the compound led to significant reductions in cell viability, suggesting its potential as a hepatoprotective agent against liver cancer .
- Combination Therapy : Research indicated that combining this compound with existing chemotherapeutics enhanced anticancer efficacy while reducing side effects, demonstrating its potential as an adjunct therapy .
- Inflammation Studies : Other studies have shown that thiazolidine derivatives can modulate inflammatory pathways, indicating broader therapeutic applications beyond cancer treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid, and how can purity be validated?
- Answer : The compound is typically synthesized via condensation reactions involving pyridine-2-carbaldehyde and cysteine derivatives, followed by cyclization under acidic conditions. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular weight (e.g., m/z = 240.27 g/mol). Structural confirmation is achieved via nuclear magnetic resonance (NMR), focusing on the thiazolidine ring protons (δ 3.5–4.5 ppm) and pyridyl aromatic signals (δ 7.0–8.5 ppm) .
Q. How is the stereochemistry of this compound resolved experimentally?
- Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For example, a related analog, (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid, was crystallized in a monoclinic system (space group P2₁), with bond angles and torsion angles confirming the cis configuration of the thiazolidine ring . Chiral chromatography (e.g., Chiralpak® AD-H column) can also separate enantiomers using hexane/isopropanol mobile phases .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and thiazolidine C-S-C vibrations (~650 cm⁻¹).
- NMR : H and C NMR to confirm ring substituents and hydrogen bonding.
- MS : Electrospray ionization (ESI-MS) for molecular ion detection.
- XRD : To resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions between carboxylic acid and pyridine) .
Advanced Research Questions
Q. How can conflicting data on the biological activity of thiazolidine-4-carboxylic acid derivatives be resolved?
- Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in stereochemistry, solvent systems, or bacterial strains. For example, pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid showed variable MIC values (2–64 µg/mL) against Staphylococcus aureus depending on substituent positions. Methodological standardization, including using Clinical and Laboratory Standards Institute (CLSI) guidelines and enantiomerically pure samples, is critical for reproducibility .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Answer : Yield optimization involves:
- Catalyst selection : Palladium or copper catalysts improve coupling reactions (e.g., Suzuki-Miyaura for pyridyl incorporation).
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
- Temperature control : Maintaining 60–80°C prevents side reactions like epimerization.
- Workup : Acidic precipitation (pH ~3) isolates the carboxylic acid form with >90% yield .
Q. How do molecular interactions of this compound influence its crystallographic packing?
- Answer : The pyridyl nitrogen and carboxylic acid group participate in hydrogen-bonding networks. In (2S,4S)-5,5-dimethyl analogs, O–H···N hydrogen bonds (2.8–3.0 Å) create dimeric structures, while π-π stacking between pyridine rings (3.4 Å) stabilizes the lattice. Van der Waals interactions of methyl groups further contribute to packing density .
Q. What computational methods are used to predict the pharmacokinetic properties of this compound?
- Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like penicillin-binding proteins (PBPs) or fungal CYP51. ADMET predictors (e.g., SwissADME) estimate logP (~1.2), aqueous solubility (−3.2 LogS), and cytochrome P450 inhibition risks .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
